REACTION_SMILES
|
[CH3:22][S:23]([CH3:24])=[O:25].[Ca+2:10].[Cl:12][CH:13]([C:14](=[O:15])[O:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:21].[OH-:11].[OH-:9].[OH:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1>>[OH:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH:13]([C:14](=[O:15])[O:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:21])[cH:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(=O)C(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOC(=O)C(C)Oc1ccc(O)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:22][S:23]([CH3:24])=[O:25].[Ca+2:10].[Cl:12][CH:13]([C:14](=[O:15])[O:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:21].[OH-:11].[OH-:9].[OH:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1>>[OH:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH:13]([C:14](=[O:15])[O:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:21])[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(=O)C(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOC(=O)C(C)Oc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |